Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)

Description

Contextualizing Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) within Peptide Chemistry and Organic Synthesis

The notation "Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)" describes a specialized chemical system involving two distinct, yet complementary, protected amino acid derivatives: Boc-Ser-OH and Fmoc-Trp(Boc)-OH. In the field of peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount. wikipedia.orglibretexts.org This process necessitates the use of "protecting groups" to temporarily block reactive functional groups on the amino acids, thereby directing the reaction to form the desired peptide bond and preventing unwanted side reactions. libretexts.org

Boc-Ser-OH is a serine amino acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, leaving the carboxylic acid and the side-chain hydroxyl group available for reactions. mendelchemicals.comsigmaaldrich.com Conversely, Fmoc-Trp(Boc)-OH is a tryptophan derivative where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the reactive indole (B1671886) nitrogen of the tryptophan side chain is protected by a Boc group. chemicalbook.comnbinno.com The combination of these two molecules, as denoted by the subject's name, points to their use as advanced building blocks, or synthons, in the stepwise synthesis of complex peptides. masterorganicchemistry.com This specific pairing is particularly relevant in synthetic strategies that require orthogonal protection schemes, where one protecting group can be removed without affecting the other. wikipedia.orgiris-biotech.de Furthermore, the notation could represent an isoacyl dipeptide, such as Boc-Ser[Fmoc-Trp(Boc)]-OH, where the tryptophan derivative is linked to the serine's side chain. peptide.comadvancedchemtech.com

Historical Development of Protecting Group Strategies for Serine and Tryptophan in Complex Molecular Architectures

The synthesis of peptides containing reactive side chains, such as those in serine and tryptophan, has historically posed significant challenges, necessitating the development of sophisticated protection strategies. peptide.comgoogle.com

Serine Protection: The hydroxyl group of serine is a reactive nucleophile that requires protection to prevent side reactions like O-acylation during peptide coupling. In the early days of solid-phase peptide synthesis (SPPS), which relied on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the serine side chain was commonly protected as a benzyl (B1604629) ether (Bzl). peptide.compeptide.com This group is stable to the trifluoroacetic acid (TFA) used for Nα-Boc removal but can be cleaved simultaneously with the final peptide from the resin using strong acids like hydrogen fluoride (B91410) (HF). google.compeptide.com With the advent of the milder Fmoc/tBu strategy, the tert-butyl (tBu) ether became the preferred protecting group for the serine side chain. iris-biotech.depeptide.com The tBu group is resistant to the basic conditions (e.g., piperidine) used for Fmoc removal but is easily cleaved by TFA during the final deprotection step. iris-biotech.denih.gov

Tryptophan Protection: The indole side chain of tryptophan is susceptible to oxidation and modification by electrophilic species, particularly during the acidic conditions of peptide cleavage. peptide.com Initially, tryptophan was often incorporated without side-chain protection, but this led to side reactions, especially in the presence of other residues like arginine which release carbocations upon deprotection. peptide.compeptide.com To mitigate this, the formyl (For) group was introduced as a protecting group for the indole nitrogen in Boc-based synthesis. peptide.comnih.govacs.org A significant advancement, particularly for the now-dominant Fmoc chemistry, was the introduction of the Boc group to protect the indole nitrogen [Fmoc-Trp(Boc)-OH]. chemicalbook.comnbinno.comadvancedchemtech.com This protection is crucial for preventing alkylation and sulfonation during cleavage, leading to purer peptides in higher yields. nbinno.compeptide.com The use of Fmoc-Trp(Boc)-OH is especially recommended for synthesizing peptides containing both tryptophan and arginine. peptide.comadvancedchemtech.com

Scope and Significance of Investigating Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) in Academic Research

The investigation of advanced building blocks like Boc-Ser-OH and Fmoc-Trp(Boc)-OH, and their combined use, is highly significant for advancing academic and pharmaceutical research. The primary significance lies in enabling the synthesis of complex and "difficult" peptide sequences with higher fidelity and purity. advancedchemtech.comdiscofinechem.com

The use of Fmoc-Trp(Boc)-OH, for instance, has been crucial in overcoming challenges in the synthesis of Trp-containing peptides, such as analogs of glucagon-like peptide-1 (GLP-1), which are used in the treatment of type 2 diabetes. nbinno.comadvancedchemtech.com The Boc protection on the indole ring prevents side reactions that would otherwise lower the yield and complicate the purification of the final product. peptide.comdiscofinechem.com

Beyond their role in synthesis, these protected derivatives are also subjects of direct biological investigation. For example, a study evaluated a series of Fmoc-amino acids as potential inhibitors of enzymes like butyrylcholinesterase (BChE). nih.gov The study found that Fmoc-Trp was an effective inhibitor, and remarkably, the presence of the Boc group on the indole nitrogen [Fmoc-Trp(Boc)-OH] significantly enhanced its inhibitory activity, reducing the inhibition constant (KI) by approximately eightfold. nih.gov This suggests that these synthetic precursors may have their own bioactivities, opening new avenues for drug discovery. The continued development and application of such precisely engineered synthons are essential for pushing the boundaries of peptide chemistry, enabling the creation of novel therapeutics, and exploring new biological phenomena. researchgate.net

Structure

2D Structure

Properties

CAS No. |

944283-24-3 |

|---|---|

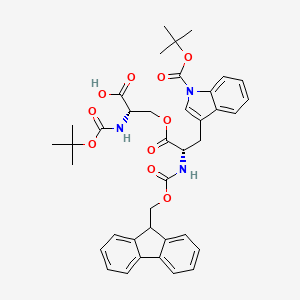

Molecular Formula |

C39H43N3O10 |

Molecular Weight |

713.8 g/mol |

IUPAC Name |

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C39H43N3O10/c1-38(2,3)51-36(47)41-31(33(43)44)22-49-34(45)30(19-23-20-42(37(48)52-39(4,5)6)32-18-12-11-13-24(23)32)40-35(46)50-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,29-31H,19,21-22H2,1-6H3,(H,40,46)(H,41,47)(H,43,44)/t30-,31-/m0/s1 |

InChI Key |

DFVACCVHZMRMBO-CONSDPRKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structural Determination

While obtaining single crystals of some protected amino acids suitable for X-ray diffraction can be challenging, studies on closely related derivatives provide significant insights. For instance, the crystal structure of a dipeptide containing the Boc-Ser moiety, Boc-Ser-hyp(4-I-Ph)-OMe, has been determined. researchgate.netresearchgate.net The analysis revealed two distinct molecules within the unit cell, one featuring a cis-proline conformation and the other a trans-proline conformation. researchgate.net This finding highlights the conformational flexibility that can be influenced by intermolecular interactions within the crystal lattice, including hydrogen bonds and C-H/O interactions. researchgate.netresearchgate.net The data from such a study, including unit cell dimensions and key structural features, are crucial for computational modeling and understanding the conformational propensities of the Boc-Ser residue.

Table 1: Crystallographic Data for a Boc-Ser-Containing Dipeptide Derivative (Boc-Ser-hyp(4-I-Ph)-OMe)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.12 |

| b (Å) | 19.35 |

| c (Å) | 12.34 |

| β (°) | 109.8 |

| Molecules per Unit Cell | 2 |

Data derived from a study on a Boc-Ser derivative, illustrating typical crystallographic parameters. researchgate.net

For Fmoc-Trp(Boc)-OH, while it is a cornerstone reagent in solid-phase peptide synthesis, publicly available single-crystal X-ray structures are less common. The difficulty in crystallizing such relatively large, flexible molecules often necessitates the use of other spectroscopic and chromatographic methods to confirm identity and purity.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for verifying the purity of Boc-Ser-OH and Fmoc-Trp(Boc)-OH and for separating potential isomers, which is critical for their use in synthesizing stereochemically defined peptides.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

The enantiomeric purity of amino acid derivatives is paramount, as the presence of the incorrect isomer (e.g., a D-amino acid in a peptide intended to be composed solely of L-amino acids) can drastically alter the final peptide's structure and biological function. researchgate.netnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers, often without the need for derivatization. tandfonline.comchromatographyonline.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Protein-based columns, such as those using ovomucoid (OVM), and macrocyclic antibiotic-based columns, like those with teicoplanin, have proven effective for the direct separation of various protected amino acids. tandfonline.comsigmaaldrich.com For instance, the OVM column has demonstrated versatility in resolving a wide range of N-protected amino acids. tandfonline.com Research has shown that factors such as the nature and position of the protecting groups significantly influence the separation. tandfonline.com

For tryptophan derivatives, Cinchona alkaloid-based zwitterionic CSPs have been successfully used for the enantiomeric separation of various monosubstituted tryptophans with high efficiency. nih.gov Similarly, comparative studies on Nα-Fmoc amino acids have been performed using both zwitterionic and anion-exchanger type CSPs, demonstrating excellent separation for most derivatives, including those of tryptophan. mdpi.com

Table 2: Representative Chiral HPLC Conditions for Nα-Fmoc Amino Acid Derivatives

| Parameter | Condition 1: Zwitterionic CSP | Condition 2: Anion-Exchanger CSP |

|---|---|---|

| Column | Cinchona alkaloid-based ZWIX(+)™ | Quinine-based QN-AX™ |

| Mobile Phase | MeOH/H₂O (98/2, v/v) with FA and DEA | MeOH/MeCN (75/25, v/v) with TEA and FA |

| Additives | 25–75 mM Formic Acid (FA), 20–50 mM Diethylamine (DEA) | 30 mM Triethylamine (TEA), 60 mM Formic Acid (FA) |

| Key Finding | Good separation for Trp derivatives (α > 1.25) | High resolution for most Nα-Fmoc amino acids (Rs > 5.0) |

Data synthesized from studies on tryptophan derivatives and Nα-Fmoc amino acids. nih.govmdpi.com

Supercritical Fluid Chromatography (SFC) for High-Resolution Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for both analytical and preparative chiral separations. researchgate.netchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to liquid chromatography. researchgate.netmdpi.com This technique is particularly well-suited for the analysis of protected amino acids.

In the context of Nα-Fmoc amino acids, SFC has been shown to provide excellent resolution, often complementary to that of HPLC. mdpi.com The separation can be fine-tuned by altering parameters such as the co-solvent (typically an alcohol like methanol), the concentration of additives (acids and bases), back pressure, and temperature. chromatographyonline.com Studies comparing HPLC and SFC for the separation of Nα-Fmoc amino acids on quinine-based CSPs revealed that SFC conditions could be optimized to achieve rapid and efficient separations. For example, increasing the percentage of methanol (B129727) as a co-solvent in the CO₂ mobile phase generally leads to a significant decrease in retention times. mdpi.com The use of acidic and basic additives is crucial for obtaining good peak shapes and selectivity. chromatographyonline.com

Table 3: Representative Supercritical Fluid Chromatography (SFC) Conditions for Nα-Fmoc Amino Acids

| Parameter | Value |

|---|---|

| Stationary Phase | Quinine-based anion-exchanger (QN-AX™) |

| Mobile Phase | CO₂ / Methanol (varied ratios, e.g., 60/40 v/v) |

| Additives | 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

Data based on a comparative study of enantioseparations of Nα-Fmoc amino acids. mdpi.com

The high resolution and speed of SFC make it an increasingly popular method in pharmaceutical analysis for ensuring the chiral purity of synthetic intermediates like Boc-Ser-OH and Fmoc-Trp(Boc)-OH. researchgate.net

Conformational Analysis and Stereochemical Studies of Boc Ser 1 Oh.fmoc Trp Boc 1

Preferred Conformations in Solution via NMR and Molecular Dynamics Simulations

The conformational preferences of Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) in solution are a dynamic equilibrium of various structures. Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are powerful complementary techniques to elucidate these preferred conformations.

NMR studies, particularly 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), can provide distance constraints between protons that are close in space, which helps in determining the folded structure of the peptide. For a dipeptide like this, key NOE cross-peaks would be expected between the amide protons, alpha-protons, and side-chain protons. For instance, the observation of a strong NOE between the NH of Trp and the CαH of Ser would suggest a turn-like conformation.

Molecular dynamics simulations offer a computational lens to view the dynamic behavior of the dipeptide in a solvent environment over time. nih.govbonvinlab.orgmdpi.com These simulations can map out the potential energy surface of the molecule, revealing low-energy, stable conformations and the transitions between them. For Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1), simulations would likely show a propensity for folded or extended structures depending on the solvent, with the bulky Boc and Fmoc groups significantly influencing the accessible conformational space. nih.govacs.org

A representative table of expected NMR-derived dihedral angles for a dominant conformation in a non-polar solvent is presented below. These values are hypothetical but based on typical findings for similar protected dipeptides.

| Dihedral Angle | Predicted Value (degrees) |

| Φ (Phi) of Ser | -60 to -80 |

| Ψ (Psi) of Ser | +120 to +150 |

| Φ (Phi) of Trp | -90 to -110 |

| ω (Omega) | ~180 (trans peptide bond) |

| χ1 (Chi1) of Ser | +60 (gauche+) |

| χ1 (Chi1) of Trp | -60 (gauche-) |

Influence of Protecting Groups on Dipeptide Backbone Torsional Angles

The N-terminal tert-Butoxycarbonyl (Boc) group and the C-terminal 9-Fluorenylmethoxycarbonyl (Fmoc) group, which protects the tryptophan side chain, are sterically demanding. Their presence significantly restricts the conformational freedom of the dipeptide backbone, defined by the torsional angles phi (Φ) and psi (Ψ).

The Boc group, attached to the N-terminus of serine, can influence the Φ angle of the serine residue. Its bulky nature can lead to steric clashes with the serine side chain and the peptide backbone, favoring certain rotameric states. Similarly, the Fmoc group on the tryptophan indole (B1671886) ring, along with the Boc group on the indole nitrogen, creates a very bulky side chain. This steric hindrance can restrict the Ψ angle of the preceding serine residue and the Φ angle of the tryptophan residue itself.

In essence, these protecting groups reduce the area of the Ramachandran plot that is accessible to the Ser and Trp residues, channeling the dipeptide into a more defined set of conformations than would be observed for the unprotected dipeptide. The choice of protecting groups is a well-established strategy in peptide synthesis to control folding and prevent unwanted side reactions. iris-biotech.deiris-biotech.de

Intramolecular Interactions and Hydrogen Bonding Motifs

Intramolecular hydrogen bonds are crucial in stabilizing specific conformations of peptides. In Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1), several potential hydrogen bonding interactions can be identified:

Backbone-Side Chain: The hydroxyl group of the serine side chain can act as a hydrogen bond donor or acceptor, potentially interacting with the carbonyl oxygen of the Boc group or the peptide backbone.

Side Chain-Side Chain: While less likely due to the protecting groups, interactions between the serine hydroxyl group and the tryptophan indole ring system could occur in certain folded conformations.

Backbone-Backbone: A classic β-turn or γ-turn could be stabilized by a hydrogen bond between the carbonyl oxygen of the Boc-Ser group and the amide proton of the Trp residue.

The presence and strength of these hydrogen bonds can be inferred from NMR experiments by examining the temperature dependence of amide proton chemical shifts. A low temperature coefficient suggests that the proton is involved in a stable hydrogen bond and is shielded from the solvent. Computational studies can further quantify the energetics of these interactions. acs.orgelectronicsandbooks.com

A hypothetical table of potential intramolecular hydrogen bonds and their characteristics is provided below.

| Donor | Acceptor | H-bond Type | Predicted Distance (Å) |

| Ser-OH | Boc C=O | Side Chain-Protecting Group | ~2.8 |

| Trp-NH | Ser C=O | Backbone (γ-turn) | ~2.9 |

| Ser-OH | Trp Indole π-system | Side Chain-Side Chain | ~3.5 |

Computational Chemistry Approaches to Conformational Landscape Exploration

Computational chemistry provides indispensable tools for exploring the complex conformational landscape of protected dipeptides. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical method widely used to determine the optimized or ground-state geometries of molecules. mdpi.comubc.caresearchgate.net For Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1), DFT calculations can be employed to:

Identify various low-energy conformers.

Calculate the relative energies of these conformers to determine their populations at equilibrium.

Predict vibrational frequencies, which can be compared with experimental infrared (IR) spectra to validate the computed structures.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can provide accurate geometries and relative energies for different conformers resulting from the rotation around the various single bonds in the dipeptide. nih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be used for high-accuracy calculations of electronic properties. escholarship.orgacs.orgnih.gov While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark energies for key conformers.

Both ab initio and DFT methods can be used to predict various spectroscopic parameters, including:

NMR chemical shifts and coupling constants: These can be directly compared with experimental data to refine the solution structure.

Circular Dichroism (CD) spectra: The calculated CD spectrum for a given conformation can be compared with the experimental spectrum to assess the secondary structure content.

Electronic transitions: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis), which are sensitive to the conformation of the tryptophan chromophore. rsc.org

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, way to explore the vast conformational space before committing to more computationally intensive DFT or ab initio calculations.

Reactivity and Mechanistic Investigations

Amide Bond Reactivity and Activation Studies

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. wikipedia.org This process is not spontaneous and requires the activation of the carboxylic acid to facilitate the reaction. wikipedia.orglibretexts.org In the context of synthesizing a larger peptide using Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) as a building block, the free carboxylic acid of the serine residue must be activated. This activation transforms the hydroxyl group of the carboxylic acid into a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amino group of the incoming amino acid. youtube.comlibretexts.org

Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate dehydration to form the amide bond. youtube.comlibretexts.org Other modern coupling reagents, often based on phosphonium (B103445) or uronium salts, are also widely employed to achieve high efficiency and minimize side reactions. wikipedia.org

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This is generally a two-step process involving addition and elimination:

Addition: The nucleophilic nitrogen atom of a free amino group attacks the electrophilic carbonyl carbon of the activated carboxylic acid. This breaks the carbonyl π-bond and forms a transient tetrahedral intermediate. libretexts.orgbyjus.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the activated leaving group. The result is the formation of a new amide (peptide) bond. masterorganicchemistry.comlibretexts.org

The strategic use of protecting groups in peptide synthesis relies on their differential stability. The Boc and Fmoc groups are the cornerstones of "orthogonal" protection schemes, meaning one can be removed without affecting the other. creative-peptides.comlifetein.comorganic-chemistry.org

The Boc (tert-butoxycarbonyl) group is labile under acidic conditions. americanpeptidesociety.org It is cleaved by strong acids like trifluoroacetic acid (TFA) or even milder acids, leading to the formation of a tert-butyl cation, which then decomposes to isobutene and a proton. nih.govjk-sci.comacsgcipr.org Conversely, the Boc group is stable to a wide range of basic and nucleophilic conditions. organic-chemistry.org

The Fmoc (9-fluorenylmethyloxycarbonyl) group is characterized by its lability to bases. americanpeptidesociety.org It is typically removed using a secondary amine, such as piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). lifetein.comamericanpeptidesociety.org The Fmoc group is, however, stable under the acidic conditions used to remove Boc groups. lifetein.com

The stability of these groups is crucial for the integrity of the dipeptide during storage and multi-step synthetic sequences.

| Protecting Group | Stable Conditions | Labile Conditions |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Basic (e.g., Piperidine, NaOH), Nucleophiles, Catalytic Hydrogenolysis organic-chemistry.org | Acidic (e.g., TFA, HCl, HBr) americanpeptidesociety.orgjk-sci.comacsgcipr.org |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Acidic (e.g., TFA), Catalytic Hydrogenolysis lifetein.comnih.govescholarship.org | Basic (e.g., 20-50% Piperidine in DMF) creative-peptides.comamericanpeptidesociety.org |

Selective Deprotection Studies of Boc and Fmoc Groups

The ability to selectively remove either the N-terminal Fmoc group or the side-chain/N-terminal Boc group is fundamental to the application of this dipeptide in synthesis. This orthogonality allows for precise control over which end of the dipeptide reacts next. nih.goviris-biotech.de For instance, in a typical solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, the Fmoc group would be removed from the tryptophan residue to allow for chain elongation at the N-terminus, while the Boc groups on the serine's amine and tryptophan's side chain remain intact. lifetein.comiris-biotech.de

Fmoc Deprotection: The cleavage of the Fmoc group proceeds through a base-catalyzed β-elimination (E1cB) mechanism. rsc.orgresearchgate.net The base abstracts the relatively acidic proton from the C9 position of the fluorenyl ring, which is the rate-determining step. rsc.org This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to prevent side reactions. rsc.orgresearchgate.net The kinetics of Fmoc deprotection have been studied extensively, with half-lives varying based on the deprotection reagent, its concentration, and the specific amino acid residue. rsc.orgresearchgate.netnih.gov

| Reagent | Amino Acid Model | Half-life (t1/2) | Reference |

|---|---|---|---|

| 20% Piperidine in DMF | Fmoc-Val | 6 seconds | rsc.org |

| 2% Piperidine in DMF | Fmoc-Val-OH | ~2 minutes (for 63% removal) | researchgate.net |

| 5% Piperidine in DMF | Fmoc-Val-OH | <3 minutes (for >99% removal) | researchgate.net |

Boc Deprotection: The acid-catalyzed deprotection of the Boc group has been shown to exhibit a second-order dependence on the concentration of the acid (e.g., HCl). nih.gov The mechanism involves the reversible protonation of the carbamate (B1207046) followed by the rate-limiting fragmentation into a tert-butyl cation, carbon dioxide, and the free amine. nih.govjk-sci.com The reaction is driven forward by the formation of the stable tert-butyl cation and the gaseous CO2. chemistrysteps.com

| Condition | Kinetic Dependence | Mechanism | Reference |

|---|---|---|---|

| HCl in Toluene/Propan-2-ol | Second-order on [HCl] | General acid-catalyzed fragmentation of a reversibly formed ion-molecule pair | nih.gov |

| Trifluoroacetic Acid (TFA) | Inverse dependence on [trifluoroacetate] | Protonation followed by C-O bond cleavage | nih.gov |

While the acid/base-lability of Boc/Fmoc is the standard, research continues to expand the toolkit of orthogonal protecting groups. A notable development is a novel method for Fmoc group removal that avoids basic conditions, which can be problematic for sensitive peptides. This method utilizes hydrogenolysis under mildly acidic conditions. nih.govescholarship.orgacs.org This strategy is not only compatible with acid-sensitive groups like Boc but also prevents side reactions caused by basic nucleophiles, thus expanding the versatility and "tunable orthogonality" of the Fmoc group. nih.govacs.org

Side-Chain Reactivity of Serine and Tryptophan in the Protected Dipeptide Context

The side chains of both serine and tryptophan contain reactive functional groups that must be considered and often protected during synthesis.

Serine: The primary hydroxyl group of serine is nucleophilic and can lead to side reactions, such as O-acylation during coupling steps or N-to-O acyl migration, particularly under acidic conditions. nih.goviris-biotech.de While serine can sometimes be used without side-chain protection in short syntheses, it is typically protected as an ether, such as a tert-butyl (tBu) ether in Fmoc-based strategies. peptide.comias.ac.in This protection prevents unwanted reactions at the hydroxyl group and is conveniently removed during the final acidolytic cleavage step (e.g., with TFA). peptide.com

Tryptophan: The indole (B1671886) ring of tryptophan is electron-rich and susceptible to oxidation and electrophilic attack (alkylation) by carbocations, which can be generated during the acidic deprotection of other groups (like Boc) or from sulfonyl protecting groups on arginine. peptide.compeptide.com To prevent these side reactions, the indole nitrogen is often protected. In Fmoc-based synthesis, the Boc group is a common choice for protecting the tryptophan side chain (Fmoc-Trp(Boc)-OH). peptide.comresearchgate.net This Boc group shields the indole ring from modification during synthesis and cleavage and is removed simultaneously with other acid-labile groups in the final deprotection step. peptide.compeptide.com

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Ser | Serine |

| Trp | Tryptophan |

| DCC | Dicyclohexylcarbodiimide |

| TFA | Trifluoroacetic acid |

| DMF | Dimethylformamide |

| DBF | Dibenzofulvene |

| tBu | tert-Butyl |

Reactivity of the Serine Hydroxyl Group (e.g., Esterification, Phosphorylation)

In a typical serine-containing peptide, the primary hydroxyl group on the side chain is a potent nucleophile, readily undergoing reactions such as esterification and phosphorylation. Its reactivity can be significantly enhanced by intramolecular interactions, for instance, when a histidine residue is in close proximity, which can act as a general base to deprotonate the hydroxyl group and increase its nucleophilicity. nih.gov Acylation of the serine hydroxyl group can sometimes occur as an unintended side reaction during peptide coupling if not properly protected. nih.gov

However, in the specific case of Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1), the serine hydroxyl group is already consumed in an ester linkage with the carboxyl group of the Fmoc-Trp(Boc) moiety. Therefore, its typical nucleophilic reactivity is masked. The primary reaction of interest at this position becomes the cleavage of this ester bond. This transformation is a critical step if the serine is to be liberated or modified further. The stability and cleavage of this ester are central to the molecule's function as a synthetic intermediate.

Table 1: Comparative Reactivity at the Serine Side Chain

| Reactive Site | Reaction Type | Typical Reagents/Conditions | Reactivity Profile in Boc-Ser(O-[Fmoc-Trp(Boc)])-OH |

|---|---|---|---|

| Free Serine Hydroxyl | Esterification | Carboxylic acid, coupling agent (e.g., DCC) | Not applicable; site is already esterified. |

| Free Serine Hydroxyl | Phosphorylation | Kinase, ATP / Chemical phosphorylation reagents | Not applicable; site is occupied. |

| Serine Side-Chain Ester | Hydrolysis (Saponification) | Base (e.g., NaOH, LiOH) in aqueous solvent | Susceptible. Cleavage liberates Boc-Ser-OH and Fmoc-Trp(Boc)-OH. This condition would also cleave the Fmoc group. |

Indole Reactivity of Tryptophan (e.g., Electrophilic Aromatic Substitution, Oxidation)

The indole side chain of tryptophan is an electron-rich aromatic system, making it highly susceptible to oxidation and electrophilic aromatic substitution. nih.gov In the absence of protection, electrophilic attack typically occurs at the C3 position. However, the indole nitrogen can also be a target for certain reactions. nih.govacs.org The unique reactivity of the indole moiety makes it a valuable target for chemical modifications to introduce probes or new functionalities into peptides. nih.gov

In Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1), the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This has two major consequences for the indole's reactivity:

Steric Hindrance: The bulky Boc group provides steric shielding around the indole nitrogen, preventing reactions at that site.

Oxidation remains a significant concern, as the indole ring is prone to degradation by various oxidizing agents and even by exposure to light and air, which can generate reactive oxygen species. nih.gov The Boc group offers some protection against certain oxidative pathways, but the core indole structure remains sensitive.

Table 2: Reactivity of the Tryptophan Indole Ring

| Reaction Type | Common Reagents | Typical Site of Attack (Unprotected Trp) | Influence of N-Indole Boc Protection |

|---|---|---|---|

| Oxidation | O₂, light, reactive oxygen species (ROS) | C2, C3, N1 | Reduces susceptibility but does not eliminate it. The electron-withdrawing nature provides some electronic stabilization. nih.gov |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | C2 | Reactivity is diminished due to the deactivating effect of the Boc group. |

| Nitration | Nitrating agents (e.g., HNO₃) | Various positions (C4, C5, C6, C7) | Ring is deactivated, requiring harsher conditions for substitution to occur. |

Regioselectivity and Chemoselectivity in Transformations

The synthetic utility of Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) stems from its orthogonal protection scheme, which allows for the selective removal of one type of protecting group in the presence of others. peptide.comnih.gov This chemoselectivity enables precise, regioselective modifications at different sites of the molecule in a stepwise fashion. The three types of protecting groups present—Fmoc, Boc, and the side-chain ester—can be addressed with distinct chemical reagents.

Fmoc (Fluorenylmethyloxycarbonyl) Group: This group protects the α-amine of the tryptophan. It is labile to basic conditions, typically being removed with a solution of piperidine in an organic solvent like DMF. peptide.com

Boc (tert-Butoxycarbonyl) Groups: Two Boc groups are present: one on the α-amine of serine and another on the indole nitrogen of tryptophan. Both are labile to moderate to strong acids, such as trifluoroacetic acid (TFA). peptide.comslideshare.net

Ester Linkage: The depsipeptide bond between the serine side chain and the tryptophan carboxyl group is stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively. It can be cleaved under hydrolytic conditions, most commonly via saponification with an aqueous base (e.g., NaOH).

This orthogonality allows for a controlled sequence of reactions. For example, one could first deprotect the tryptophan's α-amine using piperidine to elongate the peptide chain from that end. Subsequently, the Boc groups could be removed with TFA to expose the serine's α-amine and the tryptophan's indole nitrogen for further modification.

Table 3: Orthogonal Deprotection Strategies

| Protecting Group | Structure | Cleavage Reagent/Conditions | Selectivity (Unaffected Groups) |

|---|---|---|---|

| Fmoc | C₁₅H₁₁O₂- | 20-40% Piperidine in DMF | Boc groups and the side-chain ester linkage remain intact. peptide.com |

| Boc | C₅H₉O₂- | Trifluoroacetic Acid (TFA), often with scavengers | Fmoc group and the side-chain ester linkage remain intact under carefully controlled conditions. nih.gov |

Applications of Boc Ser 1 Oh.fmoc Trp Boc 1 As a Building Block in Complex Chemical Synthesis

Design of Probes for Biochemical Research (excluding clinical trials)

Affinity Probes for Target Identification

Affinity probes are indispensable tools in chemical proteomics for the covalent labeling and identification of protein targets. nih.gov An ideal affinity probe possesses a recognition element that directs it to a specific protein or family of proteins, a reactive group that forms a stable covalent bond with a nearby amino acid residue, and a reporter tag that enables visualization and/or enrichment of the labeled protein. wikipedia.org

The general workflow for using an affinity probe in target identification involves several key steps:

Probe Synthesis: The chemical probe is synthesized, incorporating the recognition element, reactive group, and reporter tag.

Incubation: The probe is incubated with a complex biological sample, such as a cell lysate or intact cells.

Labeling: The probe binds to its target protein(s), and the reactive group forms a covalent bond.

Enrichment and Identification: The reporter tag is used to enrich the probe-labeled proteins, which are then identified using mass spectrometry-based proteomic techniques. nih.gov

Table 1: Key Components of Affinity Probes

| Component | Function | Common Examples |

| Recognition Element | Provides binding affinity and selectivity for the target protein(s). | Small molecules, natural products, peptides, oligonucleotides nih.gov |

| Reactive Group (Warhead) | Forms a covalent bond with the target protein. | Electrophiles (e.g., epoxides, Michael acceptors), photo-activatable groups (e.g., diazirines, benzophenones) nih.gov |

| Reporter Tag | Enables detection and isolation of the labeled protein. | Biotin, fluorophores, alkynes/azides for click chemistry wikipedia.org |

Despite the logical framework for designing a Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) -based affinity probe, there are no specific research findings in the public domain that detail its synthesis for this purpose or its successful application in identifying protein targets. The scientific community has explored various peptide-based probes for molecular imaging and target identification, but the specific utility of this protected dipeptide remains undocumented in this context. nih.gov

Derivatives and Modifications of Boc Ser 1 Oh.fmoc Trp Boc 1

Systematic Derivatization at the C-terminus and N-terminus for Functional Diversification

The termini of the Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) dipeptide, the C-terminal carboxyl group of serine and the N-terminal amine of tryptophan (after Fmoc group removal), are primary sites for derivatization to introduce new functionalities. rsc.orgcreative-proteomics.com

C-terminal Derivatization:

The free carboxyl group of the Boc-Ser-OH residue can be modified to enhance stability, alter solubility, or attach reporter groups. Common derivatizations include amidation and esterification. Amidation, the conversion of the carboxylic acid to a carboxamide, is a particularly common modification in peptide drugs as it neutralizes the negative charge and can increase resistance to enzymatic degradation. sigmaaldrich.com Esterification with various alcohols can modulate the lipophilicity and pharmacokinetic profile of the resulting peptide.

N-terminal Derivatization:

Following the removal of the acid-labile Fmoc protecting group from the tryptophan residue, the newly exposed N-terminal amine becomes a reactive handle for a wide array of modifications. sigmaaldrich.com Acetylation is a frequent modification that removes the positive charge from the N-terminus, which can improve the peptide's stability by preventing degradation by aminopeptidases. sigmaaldrich.com Other modifications include the attachment of fatty acids (lipidation) to enhance cell permeability, or the conjugation of fluorescent dyes like Dansyl or Fluorescein for use in binding assays and localization studies. sigmaaldrich.com The use of specific derivatization reagents, such as (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP), can improve fragmentation patterns in mass spectrometry, aiding in sequence analysis. nih.govwaters.com

Table 1: Examples of C- and N-terminal Derivatizations and Their Functions

| Terminus | Modification | Reagent/Method | Purpose |

| C-terminus | Amidation | Activation (e.g., with HBTU) followed by reaction with ammonia | Neutralize charge, increase stability sigmaaldrich.com |

| C-terminus | Esterification | Reaction with an alcohol in the presence of an acid catalyst | Modulate lipophilicity |

| N-terminus | Acetylation | Acetic anhydride | Neutralize charge, increase stability sigmaaldrich.com |

| N-terminus | Biotinylation | Biotin-NHS ester | Affinity labeling, purification sigmaaldrich.com |

| N-terminus | Lipidation | Palmitic acid | Increase cell permeability sigmaaldrich.com |

| N-terminus | Fluorescent Labeling | Dansyl chloride, Fluorescein isothiocyanate (FITC) | Probing, binding assays, localization sigmaaldrich.com |

Stereoisomeric and Diastereomeric Variants: Synthesis and Characterization

The stereochemistry of the amino acid residues within a peptide is a critical determinant of its three-dimensional structure and biological function. The Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) dipeptide contains two chiral centers at the α-carbons of serine and tryptophan. By using D-isomers of one or both of these amino acids, a set of four stereoisomers can be synthesized: L-Ser-L-Trp (the native form), D-Ser-L-Trp, L-Ser-D-Trp, and D-Ser-D-Trp. The diastereomeric pairs (D-Ser-L-Trp and L-Ser-D-Trp) often exhibit distinct biological activities and receptor binding affinities compared to the enantiomeric pairs. nih.gov

The synthesis of these stereoisomeric variants follows standard solid-phase or solution-phase peptide synthesis protocols, simply by substituting the corresponding D-amino acid derivative during the coupling steps. acs.org Characterization and differentiation of these stereoisomers are typically achieved using a combination of chiral chromatography (e.g., HPLC with a chiral stationary phase) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov NMR can reveal subtle differences in the chemical shifts and coupling constants of the diastereomers, providing insights into their conformational preferences. nih.gov The separation of diastereomers is often crucial as even small amounts of a diastereomeric impurity can significantly impact the interpretation of biological data. nih.gov

Isotopic Labeling Strategies for Mechanistic and Analytical Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, studying peptide metabolism, and facilitating structural analysis by NMR spectroscopy and mass spectrometry. genscript.comvt.edu Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into the Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) dipeptide. genscript.comsigmaaldrich.com

Labeling can be achieved by using commercially available isotopically enriched amino acid precursors, such as Boc-¹³C₃,¹⁵N-Ser-OH or Fmoc-¹³C₁₁,¹⁵N₂-Trp(Boc)-OH, in the peptide synthesis. sigmaaldrich.com Site-specific labeling of particular atoms or residues can provide detailed information about enzyme-substrate interactions or the dynamics of specific regions of the peptide. For instance, ¹⁵N labeling of the tryptophan amide can be used in Heteronuclear Single Quantum Coherence (HSQC) NMR experiments to monitor binding events. vt.edu Uniform labeling with ¹³C and ¹⁵N is often employed for complete structural determination of larger peptides by multidimensional NMR. sigmaaldrich.com

Mass spectrometry is another key application for isotopically labeled peptides. The mass shift introduced by the isotopes allows for accurate quantification in complex biological samples and can help in identifying metabolic products. nih.gov

Table 2: Isotopic Labeling Strategies for Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)

| Isotope | Labeled Precursor Example | Analytical Application |

| ¹³C | Boc-Ser(¹³C₃)-OH | NMR structural analysis, metabolic tracing |

| ¹⁵N | Fmoc-Trp(Boc)-¹⁵N₂-OH | NMR (HSQC) for binding studies, MS quantification vt.edunih.gov |

| ²H | Deuterated Boc-Ser-OH | NMR of larger peptides (reduces line broadening) nih.gov |

| ¹³C, ¹⁵N | Boc-¹³C₃,¹⁵N-Ser-OH | Multidimensional NMR for full structure elucidation sigmaaldrich.com |

Synthesis of Analogs with Modified Backbone or Side-Chain Structures

To explore a wider range of biological activities and to improve properties such as stability and bioavailability, analogs of Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) can be synthesized with modifications to the peptide backbone or the amino acid side chains.

Backbone Modifications:

The amide bonds of the peptide backbone can be replaced with other linkages to create peptidomimetics with enhanced resistance to proteolytic degradation. Examples include the introduction of thioamides, reduced amides, or aza-peptides. Pseudoprolines can also be introduced to induce specific turns in the peptide structure, which can be beneficial for mimicking natural peptide conformations. nih.gov Furthermore, backbone cyclization, by forming a covalent bond between the N- and C-termini (after deprotection), can significantly increase the conformational rigidity and stability of the dipeptide. nih.gov

Side-Chain Modifications:

The side chains of serine and tryptophan offer numerous possibilities for modification. The hydroxyl group of serine can be phosphorylated to mimic post-translational modifications, or it can be glycosylated to improve solubility and pharmacokinetic properties. acs.org The indole (B1671886) ring of tryptophan is a versatile handle for various chemical modifications. For instance, late-stage diversification of the tryptophan residue can be achieved through C2-sulfenylation, allowing for the introduction of a wide range of functional groups. nih.gov The introduction of non-canonical amino acids in place of serine or tryptophan can also lead to novel properties. rsc.org Click chemistry, utilizing azide-alkyne cycloadditions, provides an efficient and modular approach for attaching diverse functionalities to the side chains. researchgate.net

Computational and Theoretical Studies on Boc Ser 1 Oh.fmoc Trp Boc 1

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are at the forefront of understanding the electronic structure and inherent reactivity of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate a wealth of information about electron distribution, orbital energies, and the energetic profiles of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and localization of these orbitals provide a predictive framework for understanding reaction mechanisms.

For a molecule like Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1), the HOMO is likely to be localized on the electron-rich indole (B1671886) ring of the tryptophan residue. The LUMO, conversely, would be expected to be distributed over the carbonyl groups and the aromatic fluorenyl system of the Fmoc protecting group. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Indole ring of Tryptophan |

| LUMO | -1.5 | Carbonyl groups and Fmoc moiety |

Note: These values are illustrative and would require specific calculations for confirmation.

Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of minimum energy pathways and the characterization of transition states—the high-energy intermediates that govern reaction rates. For the formation of the peptide bond between Boc-Ser(OH)-OH and Fmoc-Trp(Boc)-OH, computational methods can be employed to compare different coupling reagents and conditions.

The analysis would involve locating the transition state structure for the amide bond formation. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. These calculations can help in optimizing reaction conditions by identifying the pathway with the lowest energy barrier.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics provides a detailed electronic picture, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and the influence of the surrounding environment.

For Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1), MD simulations can explore the vast conformational space available to the dipeptide. This is crucial as the three-dimensional structure of a peptide is intimately linked to its properties and reactivity. Simulations can reveal preferred conformations, intramolecular hydrogen bonding patterns, and the flexibility of the protective groups.

Furthermore, by explicitly including solvent molecules in the simulation box, the effect of the solvent on the peptide's conformation can be studied. Different solvents can stabilize different conformations, which in turn can influence reaction outcomes. For instance, a polar solvent might favor more extended conformations, while a nonpolar solvent could promote more compact, folded structures.

Structure-Activity Relationship (SAR) Prediction through Computational Modeling (excluding biological activity)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its properties. While often associated with biological activity, SAR principles can also be applied to chemical reactivity and physical properties. Computational modeling can be used to generate quantitative structure-property relationship (QSPR) models.

For Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1), computational models could be developed to predict properties such as solubility, chromatographic retention times, or reactivity in subsequent deprotection or coupling steps based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices.

In Silico Design of Novel Derivatives and Reaction Conditions

The ultimate goal of computational modeling in this context is often the in silico design of novel molecules and processes. By understanding the factors that govern the properties and reactivity of Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1), new derivatives with tailored characteristics can be designed and evaluated computationally before any synthetic work is undertaken.

For example, modifications to the protective groups could be explored to enhance solubility or alter the reactivity profile. Different amino acid substitutions could also be modeled to understand their impact on the dipeptide's conformational preferences. Similarly, computational studies can aid in the design of more efficient reaction conditions by screening different catalysts, solvents, and temperature profiles to identify those that favor the desired outcome with minimal side reactions.

Table 2: Compound Names Mentioned in the Article

| Abbreviation | Full Compound Name |

|---|---|

| Boc-Ser(1)-OH | N-(tert-Butoxycarbonyl)-L-serine |

| Fmoc-Trp(Boc)-(1) | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-tryptophan |

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Automated Synthesis Platforms

The structure of Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) is well-suited for integration into modern synthetic workflows, particularly those involving flow chemistry and automated peptide synthesis.

Flow Chemistry:

Continuous flow synthesis offers several advantages over traditional batch synthesis for peptide production, including improved efficiency, safety, and scalability. durham.ac.ukwhiterose.ac.uk The synthesis of dipeptides and even more complex peptides has been successfully demonstrated using flow reactors, often employing immobilized reagents and scavengers to simplify purification. durham.ac.uknih.gov This approach allows for precise control over reaction parameters such as temperature and reaction time, which can be crucial for minimizing side reactions and epimerization. whiterose.ac.uknih.gov For a molecule like Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1), a flow-based approach could streamline its production, potentially reducing synthesis time from hours or days to a matter of minutes. nih.govnih.gov

Automated Synthesis Platforms:

Automated peptide synthesizers have become indispensable tools in research and industrial settings, enabling the rapid and reliable production of peptides. americanpeptidesociety.org These systems automate the repetitive cycles of deprotection, coupling, and washing steps inherent in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgnih.gov Modern synthesizers offer features like programmable heating cycles and UV monitoring to enhance coupling efficiency, especially for challenging sequences. americanpeptidesociety.orgnih.gov The synthesis of complex peptides, including those with post-translational modifications, is achievable with these platforms. acs.org The defined structure of Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) makes it a candidate for production using such automated systems, which can be configured for both small-scale research and large-scale manufacturing. americanpeptidesociety.orggyrosproteintechnologies.compeptide.com

| Platform | Key Features | Potential Application for Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) |

| Flow Chemistry Reactor | Precise control of reaction conditions, rapid reaction times, scalability. whiterose.ac.uknih.govnih.gov | Efficient and high-purity synthesis of the dipeptide. |

| Automated Peptide Synthesizer | High-throughput capabilities, programmable cycles, reduced manual labor. americanpeptidesociety.orgbiotage.com | Rapid and reproducible synthesis for research and development. |

| Integrated Flow and Crystallization Systems | Continuous reaction and purification, robust and scalable manufacturing. researchgate.net | Streamlined production and isolation of the final product. |

Application in Supramolecular Chemistry and Self-Assembly Studies

Dipeptides are recognized as fundamental building blocks for creating self-assembling nanomaterials, such as hydrogels and nanotubes. frontiersin.orgrsc.orgnih.gov The specific sequence and protecting groups of a dipeptide can significantly influence its self-assembly properties.

Self-Assembling Systems:

The presence of both aromatic (Fmoc and Tryptophan) and hydrophilic (Serine) moieties in Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) suggests a strong potential for self-assembly into ordered nanostructures. Fmoc-protected peptides are well-documented for their ability to form various nanostructures depending on the amino acid sequence. acs.org The interplay of hydrogen bonding, π-π stacking from the aromatic groups, and hydrophobic interactions is expected to drive the self-assembly process. frontiersin.orgnih.gov

Recent research has demonstrated that even simple dipeptides can form stable hydrogels with applications in drug delivery and tissue engineering. frontiersin.orgnih.gov For instance, Boc-protected dipeptides based on phenylalanine and tryptophan have shown broad-spectrum antibacterial activity, which is attributed to their self-assembly into nanostructures that disrupt bacterial membranes. nih.gov

| Dipeptide Type | Self-Assembly Behavior | Potential Application |

| Fmoc-Dipeptides | Form nanofibers, nanotubes, and hydrogels. acs.orgacs.org | Drug delivery, tissue engineering, biosensing. |

| Boc-Protected Dipeptides | Can form nanostructures with antibacterial properties. nih.gov | Development of new antimicrobial agents. |

| Unprotected Dipeptides | Can self-assemble into water channels and biocompatible gels. rsc.org | Biomaterials with controlled nanomorphology. |

Role in the Development of Advanced Catalytic Systems

Peptides and their derivatives are increasingly being explored as catalysts in asymmetric synthesis due to their chiral nature and ability to form well-defined secondary structures.

The chiral centers within the serine and tryptophan residues of Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1), along with the defined conformational constraints imposed by the protecting groups, make it an interesting candidate for use as a ligand or a direct organocatalyst. Dipeptides have been shown to catalyze a variety of chemical transformations with high stereoselectivity.

Further research could involve immobilizing this dipeptide onto a solid support to create a recyclable catalyst or incorporating it into a larger scaffold to modulate its catalytic activity and selectivity.

Exploration of Unconventional Reactivity Profiles

The presence of multiple protecting groups (Boc and Fmoc) in Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) offers opportunities to explore unconventional and selective chemical transformations. peptide.comadvancedchemtech.com

Orthogonal Deprotection and Modification:

The Boc and Fmoc groups are orthogonal, meaning one can be selectively removed without affecting the other. wikipedia.org The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the Boc group is acid-labile, removed with acids like trifluoroacetic acid (TFA). wikipedia.orgorganic-chemistry.org This orthogonality allows for site-specific modification of the dipeptide. For instance, the N-terminal Fmoc group could be removed to allow for chain extension, while the Boc groups on the tryptophan side-chain and the serine N-terminus remain intact.

Protecting Group Reactivity:

Beyond their protective role, the protecting groups themselves can sometimes participate in unexpected reactions. researchgate.net For example, under certain conditions, the Boc group can be involved in cyclization or rearrangement reactions. researchgate.net During solid-phase peptide synthesis of tryptophan-containing peptides, side reactions involving the indole (B1671886) nucleus have been observed, leading to unexpected modifications. researchgate.net A thorough investigation of the reactivity of Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) under various conditions could uncover novel chemical transformations and synthetic methodologies.

Methodological Advancements in Characterization and Analysis for Complex Protected Dipeptides

The complex structure of Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) necessitates the use of advanced analytical techniques for its comprehensive characterization.

Spectroscopic and Chromatographic Methods:

A combination of analytical techniques is required to confirm the identity, purity, and structure of this dipeptide. researchgate.net

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the synthesized peptide and for separating it from any byproducts. ijsra.net

Mass Spectrometry (MS) , particularly electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is crucial for determining the precise molecular weight of the compound. ijsra.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure and connectivity of the atoms within the molecule. ijsra.net

Challenges in Analysis:

The analysis of protected peptides can be challenging due to their hydrophobicity and potential for aggregation. The presence of multiple protecting groups can also complicate spectral interpretation. Developing optimized chromatographic methods and employing advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), will be vital for the unambiguous characterization of Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) and similar complex protected dipeptides.

| Analytical Technique | Information Provided |

| HPLC/UPLC | Purity assessment, quantification, separation of isomers. ijsra.net |

| Mass Spectrometry (MS) | Molecular weight determination, sequence verification. ijsra.net |

| NMR Spectroscopy | Detailed structural elucidation, conformational analysis. ijsra.net |

| Circular Dichroism (CD) | Secondary structure analysis in solution. ijsra.net |

Q & A

Q. What is the role of Boc and Fmoc protecting groups in Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)?

The Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups serve orthogonal protective functions. Boc protects the α-amino group during synthesis and is removed with trifluoroacetic acid (TFA), while Fmoc is base-labile (removed with piperidine) and shields the amine during sequential coupling. This allows selective deprotection in solid-phase peptide synthesis (SPPS) .

Q. What are standard protocols for coupling Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) during SPPS?

The compound is typically coupled to a resin-bound peptide using 2-chlorotrityl resin. Activation reagents like diisopropylethylamine (DIEA) in dimethylformamide (DMF) facilitate coupling. Post-coupling, Fmoc deprotection is achieved with 20% piperidine. Example protocols are detailed in Novabiochem’s SPPS workflows .

Q. How should researchers handle oxidation-prone residues (e.g., Trp) during synthesis?

Trp residues require oxygen-free water and inert atmospheres (e.g., nitrogen) to prevent oxidation. Post-synthesis, peptides containing Trp should be stored at -20°C and analyzed promptly via RP-HPLC or mass spectrometry (MS) .

Q. What purification methods are recommended for peptides synthesized with this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is standard. For example, Novabiochem’s case studies used RP-HPLC with C18 columns and acetonitrile/water gradients to isolate peptides .

Advanced Research Questions

Q. How can coupling efficiency be optimized for Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) in sterically hindered environments?

Steric hindrance can reduce coupling yields. Strategies include:

- Using high-efficiency coupling agents like HATU or PyBOP.

- Extending reaction times (e.g., 2 × 1-hour couplings).

- Elevating temperatures (e.g., 40°C) to improve reagent diffusion .

Q. What are the structural implications of incorporating psiPro modifications in peptide backbones?

The psi(Me,Me)pro modification (a pseudoproline derivative) reduces aggregation during synthesis by introducing a kink in the peptide chain. This improves solubility and yield in long peptides, as demonstrated in Novabiochem’s studies on constrained peptides .

Q. How does Boc group stability vary under different acidic conditions, and how should discrepancies be resolved?

While Boc is generally cleaved with TFA, milder acids (e.g., 1% TFA in dichloromethane) can reduce side reactions. Conflicting stability reports may arise from differences in acid strength, temperature, or peptide sequence. Systematic pH and kinetic studies are recommended to validate conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of Trp(Boc) during SPPS?

Some studies report Trp(Boc) degradation under prolonged acidic exposure. To resolve contradictions:

Q. Why do some syntheses report low yields when using Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) in automated SPPS?

Automated systems may insufficiently mix bulky residues. Manual synthesis with double couplings or pre-activation (e.g., 5-minute pre-stir with DIEA/HOBt) can improve yields. Data from Novabiochem’s manual vs. automated workflows highlight this discrepancy .

Methodological Tables

Table 1: Coupling Efficiency of Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1 Under Varied Conditions

| Coupling Agent | Solvent | Time (h) | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| HATU/DIEA | DMF | 2 | 25°C | 92 | |

| DIC/HOBt | DCM | 4 | 25°C | 78 | |

| PyBOP/DIEA | NMP | 1.5 | 40°C | 85 |

Table 2: Analytical Methods for Quality Control

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.